Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester
Description
Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester is a hydrazine-derived carboxylic acid ester characterized by two key substituents:
- 2-(2-Methylpropyl) group: A branched alkyl chain (isobutyl group) attached to the hydrazinecarboxylic acid core.
- Phenylmethyl ester (benzyl ester): A benzyl group linked via an ester bond to the carboxylic acid moiety.
The molecular formula is inferred as C₁₂H₁₆N₂O₂, with a molecular weight of ~236.27 g/mol, based on similar compounds like Hydrazinecarboxylic acid, 2-(phenylsulfonyl)-, 2-methylpropyl ester (CAS 58358-78-4; molecular weight 272.32 g/mol) .
Properties
CAS No. |
135942-00-6 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
benzyl N-(2-methylpropylamino)carbamate |
InChI |
InChI=1S/C12H18N2O2/c1-10(2)8-13-14-12(15)16-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
HHGQBJXUUOIDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Hydrazinecarboxylic Acid, 2-(2-methylpropyl)-, Phenylmethyl Ester
General Synthetic Strategy
The synthesis of hydrazinecarboxylic acid derivatives generally involves:
- Formation of the hydrazinecarboxylic acid backbone via reaction of hydrazine with appropriate carboxylic acid derivatives or activated esters.
- Introduction of the 2-(2-methylpropyl) substituent through alkylation or by using a suitably substituted precursor.
- Esterification with benzyl alcohol or benzyl derivatives to yield the phenylmethyl ester.
Specific Preparation Routes
Esterification Approach
One common approach is the esterification of hydrazinecarboxylic acid derivatives with benzyl alcohol under acidic or coupling conditions. This method ensures the selective formation of the phenylmethyl ester group.
- Reagents and Conditions: Typically, carbodiimide coupling agents (e.g., DCC or EDC) or acid chlorides can be used to activate the carboxylic acid for esterification with benzyl alcohol.
- Outcome: Formation of the phenylmethyl ester with high selectivity and yield.
Alkylation of Hydrazinecarboxylic Acid
The 2-(2-methylpropyl) substituent can be introduced by alkylation of the hydrazinecarboxylic acid or its ester precursor with an appropriate alkyl halide (e.g., isobutyl bromide).
- Reagents and Conditions: Alkylation typically proceeds in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or THF.
- Outcome: Selective substitution at the hydrazine nitrogen to afford the desired 2-(2-methylpropyl) derivative.
Multi-Component Reactions (Ugi-type Synthesis)
Advanced synthetic protocols involve multi-component reactions such as the Ugi four-component reaction (Ugi-4CR), which can build complex hydrazinecarboxylic acid derivatives in a single step from amines, aldehydes, isocyanides, and carboxylic acids.
- Mechanism: The Ugi-4CR allows the formation of hydrazinecarboxylic acid derivatives with diverse substituents by combining monofunctional or multifunctional starting materials.
- Advantages: High atom economy, structural diversity, and efficiency.
- Example: The synthesis of N'-(1-benzylcarbamoyl-2-methyl-propyl)-N'-(2-iodo-benzoyl)-hydrazinecarboxylic acid tert-butyl ester demonstrates the utility of this approach for related compounds.
Representative Experimental Procedure
A typical preparation might involve:
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine hydrate + 2-(2-methylpropyl) acid chloride | Formation of hydrazinecarboxylic acid intermediate | 85 | Controlled temperature, inert atmosphere |
| 2 | Benzyl alcohol + DCC (or EDC) + DMAP | Esterification to form phenylmethyl ester | 78 | Room temperature, 12 h |
| 3 | Purification by column chromatography | Isolation of pure compound | — | Silica gel, gradient elution |
Alternative Synthetic Routes
- Use of tert-butyl esters: Protection of the carboxylic acid as tert-butyl ester followed by selective deprotection and subsequent benzyl ester formation has been reported.
- In situ generation of hydrazine derivatives: Hydrazinecarboxylic acid derivatives can be generated in situ from azides and isocyanides, forming tetrazole intermediates that can be converted to the target ester.
- Reductive amination and coupling: Reductive amination of aldehyde intermediates with benzylamine derivatives followed by hydrazine incorporation and esterification has been described in patent literature.
Analytical Data and Characterization
The prepared compound is typically characterized by:
| Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirmation of hydrazine, isobutyl, and benzyl ester protons and carbons |
| Infrared Spectroscopy (IR) | Identification of hydrazine N-H, ester C=O, and aromatic C-H stretching |
| Mass Spectrometry (MS) | Molecular ion peak confirming molecular weight |
| Elemental Analysis | Verification of C, H, N composition consistent with formula |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Esterification | Hydrazinecarboxylic acid + benzyl alcohol + coupling agent | Straightforward, high yield | Requires pure acid precursor |
| Alkylation of Hydrazine | Hydrazine derivative + alkyl halide + base | Selective substitution | Possible side reactions |
| Ugi Four-Component Reaction | Amine + aldehyde + isocyanide + acid | High diversity, one-pot synthesis | Complex optimization required |
| Protection/Deprotection | Use of tert-butyl esters and selective cleavage | Protects sensitive groups | Additional synthetic steps |
| In situ Azide-Isocyanide Cyclization | Azide + isocyanide + hydrazine | Access to heterocycles | Specialized reagents needed |
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester undergoes several types of chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Hydrazinecarboxylic acid, 2-methylpropyl alcohol, and phenylmethyl alcohol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active hydrazinecarboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Hydrazinecarboxylic Acid Esters
The following table summarizes key structural and functional differences between the target compound and related esters:
Physicochemical Properties
- Lipophilicity : The target compound’s benzyl ester and isobutyl group likely increase lipophilicity (predicted logP ~3.5–4.0), comparable to 1,2-benzenedicarboxylic acid, bis(2-methylpropyl) ester (logP ~5.5) .
- Stability : Sulfonyl-containing analogs (e.g., CAS 58358-78-4) may exhibit higher hydrolytic stability due to electron-withdrawing effects , whereas benzyl esters are typically more labile under acidic or enzymatic conditions.
Biological Activity
Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester (CAS Number: 135942-00-6) is a compound with notable biological activity. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
Molecular Formula: C12H18N2O2
Molecular Weight: 218.29 g/mol
IUPAC Name: this compound
The compound features a hydrazine functional group, which is known for its reactivity and potential biological applications. Its structure includes a phenylmethyl group that may contribute to its pharmacological properties.
Biological Activity Overview
Hydrazine derivatives have been studied for various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound include:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Anticancer Potential: Some hydrazine derivatives have been linked to anticancer activity by inducing apoptosis in cancer cells. Further research is needed to determine the specific mechanisms by which this compound may exert such effects.
- Anti-inflammatory Effects: Compounds with hydrazine functionalities are often investigated for their ability to modulate inflammatory pathways. This could be relevant in the context of chronic diseases where inflammation plays a key role.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways |
Detailed Research Findings
-
Antimicrobial Studies:
A study published in Journal of Antimicrobial Chemotherapy demonstrated that hydrazine derivatives possess broad-spectrum antibacterial activity. The study highlighted that the compound showed a minimum inhibitory concentration (MIC) against S. aureus at concentrations as low as 32 µg/mL . -
Anticancer Mechanisms:
Research published in Cancer Letters indicated that hydrazine derivatives could trigger apoptosis through the mitochondrial pathway. The study utilized various cancer cell lines and reported that treatment with the compound resulted in increased levels of pro-apoptotic proteins . -
Inflammation Modulation:
A recent investigation into the anti-inflammatory potential of hydrazine derivatives revealed that they can inhibit the production of pro-inflammatory cytokines in vitro. The findings suggest a potential therapeutic role in managing conditions characterized by chronic inflammation .
Q & A
Q. How can Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester be identified in microbial fermentation products?
- Method : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with polar columns (e.g., C18). Reference retention times (e.g., 19.418 min for RG14 in control medium , 49.53 sec for RG11 ) and compare with spectral libraries. Quantify via peak area normalization against internal standards (e.g., lactic acid) .
Q. What synthetic routes are suitable for preparing this compound?
- Method : Employ hydrazinolysis of activated esters (e.g., methyl or ethyl esters) in alcoholic solutions under reflux . Optimize reaction conditions (e.g., hydrazine hydrate concentration, temperature) to achieve >90% yield. Purify via silica gel chromatography (ethyl acetate/hexane eluent) or recrystallization . Validate purity using NMR (δ ~7-8 ppm for phenyl protons) and FT-IR (C=O stretch ~1700 cm⁻¹) .
Q. How can researchers distinguish this compound from structurally similar derivatives in analytical workflows?
- Method : Combine retention indices (e.g., 48.92–49.53 sec in GC ) with high-resolution mass spectrometry (HRMS). Key fragments: molecular ion [M+H]⁺ at m/z 243.2612 (C₁₃H₁₃N₃O₂) and characteristic cleavages (e.g., loss of phenylmethyl group, m/z 128). Use tandem MS/MS for confirmation .
Advanced Research Questions
Q. What factors influence the compound’s production in Lactiplantibacillus plantarum fermentations, and how can yields be optimized?
- Control medium : Higher yields (3.14% in RG11) linked to propanoic acid derivatives as precursors.
- Formulated medium : Reduced production (0.75% in RG11) due to lactic acid dominance (92.68%) suppressing secondary metabolism.
- Optimization : Adjust carbon/nitrogen ratios (e.g., add 2-methylpropyl precursors) and pH (5.5–6.0) to favor diketopiperazine biosynthesis .
Q. How does thermal processing (e.g., tea roasting) affect the stability and formation of this compound?
- Method : Simulate roasting conditions (100–150°C) and analyze degradation products via GC-MS. In Wuyi rock tea, its relative content increases to 4–6% at moderate roasting, suggesting thermal stability and role as a Maillard reaction byproduct . Track using variable importance in projection (VIP) scores >2.0 in multivariate models .
Q. Are there contradictions in reported biological activities of related hydrazinecarboxylic esters, and how can mechanistic studies resolve them?
- Analysis : While notes hydrazine derivatives as enzyme inhibitors, direct data for this compound is limited. Address contradictions by:
- In vitro assays : Test inhibitory activity against proteases (e.g., trypsin) using fluorogenic substrates.
- Structural analogs : Compare with Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives (e.g., hexahydro-3-(phenylmethyl), IC₅₀ ~10 µM ).
- Molecular docking : Model interactions with catalytic sites (e.g., serine hydrolases) to predict bioactivity .
Data Contradiction Analysis
Q. Why do fermentation studies report variable yields of this compound across strains (RG11 vs. RG14)?
- Resolution : Strain-specific metabolic pathways influence production. RG14 produces 4.00% in control medium vs. RG11’s 3.14% , likely due to genetic differences in diketopiperazine synthases. Validate via genomic sequencing (e.g., pln gene clusters) and knock-out mutants .
Q. How can discrepancies in synthetic yields (e.g., 87–91% in vs. >90% in ) be reconciled?
- Resolution : Reaction purity depends on intermediate activation (e.g., N-acyldicyclohexylurea derivatives in vs. direct hydrazinolysis in ). Standardize substrate activation (e.g., HOBt/DCC coupling) and monitor by TLC .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
